Product packaging for Benzo[d]isoxazol-3-ylmethanamine(Cat. No.:CAS No. 155204-08-3)

Benzo[d]isoxazol-3-ylmethanamine

Cat. No.: B1279938
CAS No.: 155204-08-3
M. Wt: 148.16 g/mol
InChI Key: NJPJEUXBRLCEDZ-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) and Benzisoxazole Scaffolds in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, and its benzofused analogue, benzisoxazole, are considered "privileged structures" in medicinal chemistry. researchgate.net This designation stems from their ability to bind to a wide range of biological targets with high affinity and selectivity. nih.gov The presence of the isoxazole or benzisoxazole moiety in a molecule can influence its physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby enhancing its drug-like characteristics. nih.gov

These scaffolds are found in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net For instance, they are integral components of drugs with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govrsc.org The versatility of the benzisoxazole scaffold, in particular, has spurred extensive research, leading to the development of numerous clinically significant drugs. nih.gov

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of paramount importance in the field of drug discovery, constituting a substantial portion of all known organic compounds. openmedicinalchemistryjournal.com Their prevalence in nature is evident in a wide array of biologically active molecules, including alkaloids, vitamins, and antibiotics. mdpi.comnih.gov In fact, over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing heterocycles being the most common. rsc.org

The significance of these structures in pharmaceuticals is underscored by the fact that approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. mdpi.comnih.gov This prevalence can be attributed to several factors. The nitrogen atoms in these rings can participate in hydrogen bonding, a crucial interaction for binding to biological targets like proteins and nucleic acids. mdpi.com Furthermore, the diverse structures and electronic properties of nitrogen-containing heterocycles allow for the fine-tuning of a drug's pharmacological profile. elsevierpure.com They are key components in drugs targeting a vast range of conditions, including infections, cancer, and central nervous system disorders. mdpi.comelsevierpure.com

Contextualizing Benzo[d]isoxazol-3-ylmethanamine within Related Benzisoxazole Derivatives

This compound is a prime example of a 3-substituted benzo[d]isoxazole, a class of compounds that has garnered significant attention for its diverse biological activities. researchgate.net The nature of the substituent at the 3-position of the benzisoxazole ring plays a critical role in determining the compound's pharmacological properties.

For instance, the well-known antipsychotic drug Risperidone and its active metabolite Paliperidone feature a 3-substituted benzisoxazole core, highlighting the therapeutic potential of this scaffold in treating psychiatric disorders. researchgate.net Another notable example is Zonisamide (B549257), an antiepileptic drug, which also incorporates the 1,2-benzisoxazole (B1199462) ring structure. researchgate.netnih.gov

The introduction of a methanamine group at the 3-position, as seen in this compound, provides a key functional handle for further chemical modifications. This amine group can be readily derivatized to generate a library of analogues with potentially enhanced or novel biological activities. This strategic modification allows medicinal chemists to explore the structure-activity relationships of these compounds in a systematic manner, paving the way for the discovery of new and improved therapeutic agents. google.comgoogleapis.com Research has shown that derivatives of this compound exhibit a range of biological effects, including anticonvulsant activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPJEUXBRLCEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-08-3
Record name 1,2-benzoxazol-3-ylmethanamine
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Synthetic Methodologies for Benzo D Isoxazol 3 Ylmethanamine and Its Derivatives

General Synthetic Strategies for Benzisoxazoles

The synthesis of the 1,2-benzisoxazole (B1199462) core, the foundational structure of the target compound, can be achieved through several established strategies. One of the most common and elegant methods is the base-catalyzed intramolecular cyclization of o-hydroxy ketoximes or their derivatives. wikipedia.org This pathway involves the attack of a phenoxide ion on the nitrogen atom of the oxime to form the heterocyclic ring. wikipedia.org

Another powerful approach involves the [3+2] cycloaddition reaction between an aryne and a nitrile oxide. rsc.orgmdpi.com In this method, both highly reactive intermediates are typically generated in situ. For example, fluoride (B91410) ions can be used to generate the aryne from an o-(trimethylsilyl)aryl triflate precursor and simultaneously induce the formation of the nitrile oxide from a corresponding chlorooxime. rsc.org This strategy is valued for its ability to create two bonds at once under mild conditions, offering a direct route to functionalized benzisoxazoles. rsc.orgmdpi.com

Traditional multi-step syntheses have also been employed, though they can sometimes require harsh conditions, such as Friedel-Crafts reactions or the use of strongly basic organometallics. rsc.org More recent innovations include methods starting from 2-hydroxybenzonitriles, which can react with Grignard reagents in a PPh₃-mediated Barbier-Grignard-type reaction to yield 3-substituted 1,2-benzisoxazoles. mdpi.com Additionally, functionally substituted 1,2-benzisoxazoles, such as those with a reactive 3-chloromethyl group, have been highlighted as valuable and practical precursors for further chemical elaboration. organic-chemistry.org

Specific Synthetic Routes to Benzo[d]isoxazol-3-ylmethanamine

Synthesizing this compound specifically requires methods that install a methylamine (B109427) group at the 3-position of the benzisoxazole ring. Key precursors for these routes include 3-bromomethyl-benzo[d]isoxazole and benzo[d]isoxazol-3-yl-acetic acid.

Preparation from 3-Bromomethyl-benzo[d]isoxazole via Sulfonation and Subsequent Amination

A significant pathway to derivatives of this compound begins with 3-bromomethyl-benzo[d]isoxazole as a key intermediate. google.com The synthesis of this precursor itself involves multiple steps, starting from 4-hydroxycoumarin, which is treated with hydroxylamine (B1172632) to produce benzo[d]isoxazol-3-yl-acetic acid. google.com This acetic acid derivative is then brominated in the alpha position, followed by decarboxylation under relatively drastic conditions to yield 3-bromomethyl-benzo[d]isoxazole. google.com

Once obtained, this bromo-intermediate is highly reactive. One documented process involves the sulfonation of 3-bromomethyl-benzo[d]isoxazole with sodium sulfite (B76179) to yield the sodium salt of benzo[d]isoxazol-3-yl-methanesulfonic acid. google.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride and subsequently reacted with ammonia (B1221849) to form a sulfonamide, as in the synthesis of the drug zonisamide (B549257). google.com While this specific route leads to a sulfonamide, the initial step highlights the utility of 3-bromomethyl-benzo[d]isoxazole as an electrophile. A direct nucleophilic substitution on 3-bromomethyl-benzo[d]isoxazole with ammonia or a protected amine equivalent represents a direct and logical pathway to the target compound, this compound.

Synthesis from Benzo[d]isoxazol-3-yl-acetic Acid and o-Phenylenediamine (B120857) Derivatives

Benzo[d]isoxazol-3-yl-acetic acid is another pivotal precursor. Research has shown that this acid can be condensed with o-phenylenediamine derivatives. google.com This specific reaction, however, leads to the formation of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles rather than the primary amine. google.com

A more direct route to this compound from the corresponding acetic acid can be envisioned through the Curtius rearrangement. wikipedia.orgnih.govnih.gov This classic transformation converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.gov The process involves converting the carboxylic acid (benzo[d]isoxazol-3-yl-acetic acid) into its corresponding acyl azide (B81097). This is typically achieved by first forming an acyl chloride or mixed anhydride, which is then reacted with an azide salt like sodium azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate the one-pot conversion of the carboxylic acid to the acyl azide. nih.gov

The resulting acyl azide, upon heating, undergoes thermal decomposition to lose nitrogen gas and rearrange into an isocyanate intermediate. wikipedia.orgrsc.org This isocyanate is a versatile electrophile that can be trapped with various nucleophiles. organic-chemistry.org For the synthesis of the target primary amine, the isocyanate is hydrolyzed with water or aqueous acid, which proceeds through an unstable carbamic acid intermediate that spontaneously decarboxylates to yield this compound. wikipedia.orgorganic-chemistry.org The Curtius rearrangement is known for its tolerance of various functional groups and for proceeding with retention of stereochemistry, making it a powerful tool for this transformation. nih.gov

Alternative Synthetic Pathways and Precursors

Alternative pathways generally converge on the synthesis of key intermediates like benzo[d]isoxazole-3-carboxylic acid or its derivatives. Benzo[d]isoxazole-3-carboxylic acid itself is a known compound. sigmaaldrich.com A potential synthetic route could involve the reduction of the carboxylic acid group to a primary alcohol (benzo[d]isoxazol-3-yl-methanol). This alcohol can then be converted into a good leaving group, such as a tosylate or, more directly, into 3-chloromethyl- or 3-bromomethyl-benzo[d]isoxazole using standard halogenating agents. As discussed previously, this halo-intermediate is a versatile precursor for nucleophilic substitution with an amine source to furnish the final product.

Another approach utilizes benzo[d]isoxazol-3-acetohydrazide, which is derived from the corresponding acetic acid. This hydrazide has been used as a starting point for the synthesis of more complex structures like thiazolidinones, demonstrating its utility as a synthetic handle at the 3-position. sigmaaldrich.com

Role of Substituted Precursors in Derivative Synthesis (e.g., 5-Fluoro, 5-Bromo, 5-Methyl this compound)

The synthesis of derivatives of this compound bearing substituents on the benzene (B151609) ring is crucial for modifying the compound's properties. The general synthetic strategies can be adapted by using appropriately substituted starting materials. For instance, the synthesis of 5-bromo, 5-fluoro, or 5-methyl derivatives would typically begin with the corresponding substituted 2-aminophenol (B121084) or other relevant precursors.

The availability and synthesis of these substituted precursors are documented in the chemical literature, demonstrating the feasibility of these approaches.

Table 1: Examples of Substituted Benzisoxazole Precursors

Precursor Name CAS Number Notes Reference(s)
5-Bromobenzo[d]isoxazol-3-ylamine 455280-00-9 Commercially available building block. sigmaaldrich.com
5-Bromobenzo[d]isoxazol-3(2H)-one 3050079-20-7 A precursor for substituted benzisoxazoles. uni.lu
2-Amino-5-bromobenzyl alcohol 79435-15-7 Can be synthesized from 2-amino-5-bromobenzoic acid and used to build the benzisoxazole ring. orgsyn.org
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide --- An intermediate in the synthesis of substituted sulfonamides, starting from a substituted acetophenone. google.com
3-Amino-5-methyl isoxazole (B147169) 1072-67-9 A related substituted isoxazole, synthesis methods are established. mdpi.com
5-Amino-3-methyl-isoxazole-4-carboxylic acid 14035-93-5 A bifunctional substituted isoxazole derivative. nih.gov

Electrochemical Approaches in Related Heterocycle Synthesis

Modern synthetic chemistry increasingly utilizes electrochemical methods as a green and efficient alternative to traditional reagents. The synthesis of the benzisoxazole ring system has benefited from these approaches. Electrochemical reductive cyclization of ortho-nitro substituted acylbenzenes, such as 2-nitrobenzaldehyde (B1664092) or 2'-nitroacetophenone, can yield 2,1-benzisoxazoles. nih.gov These reactions are typically carried out via controlled potential cathodic electrolysis in a divided cell, often under mild, neutral conditions which can offer advantages over chemical reductions or acidic electrochemical methods. nih.gov

The mechanism is thought to involve the formation of a nitrosoacylbenzene radical anion, which then cyclizes. nih.gov This method has been shown to be effective for a range of substituted 2-nitrobenzaldehydes, demonstrating its synthetic utility. nih.gov More recent developments have established sustainable protocols for accessing 3-substituted-2,1-benzisoxazoles via the cathodic reduction of nitro arenes in a simple undivided cell setup, using inexpensive carbon-based electrodes. nih.gov

Furthermore, electrochemical oxidative cyclization represents another powerful strategy. For example, o-aminophenol can be reacted with aldehydes via electrochemical methods to form benzoxazoles, a related heterocyclic system. mdpi.com This avoids the need for external catalysts and chemical oxidants. mdpi.com While a direct electrochemical synthesis of this compound has not been detailed, the successful application of these techniques for the construction of the core benzisoxazole ring and other heterocycles suggests a promising area for future research. google.com

Advanced Synthetic Techniques and Catalyst Systems

The synthesis of benzo[d]isoxazole derivatives has evolved significantly with the introduction of advanced techniques and sophisticated catalyst systems. These modern methodologies often provide higher yields, greater regioselectivity, and more environmentally benign reaction conditions compared to classical methods. Key advancements include the use of transition-metal catalysts, particularly palladium and copper, as well as enabling technologies like microwave irradiation and electrochemical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the formation of benzo[d]isoxazole derivatives, especially in the introduction of amine functionalities. Buchwald-Hartwig amination and related cross-coupling reactions are pivotal for creating C-N bonds. In the synthesis of substituted benzo[d]isoxazol-3-yl-amine compounds, various palladium catalysts are employed. google.com These reactions typically involve the coupling of a halogenated or triflated benzo[d]isoxazole precursor with an amine in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high efficiency.

Commonly used catalyst systems include:

Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are versatile palladium sources that can be paired with various phosphine (B1218219) ligands to form the active catalytic species. google.com

Bases: A range of bases can be used to facilitate the reaction, including inorganic carbonates like potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃), as well as organic amines such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). google.com

Catalyst/PrecursorLigandBaseApplicationReference
Palladium(II) acetate(Not specified)Potassium carbonate, Caesium carbonateSynthesis of substituted benzo[d]isoxazol-3-yl-amine compounds google.com
Tris(dibenzylideneacetone)dipalladium(Not specified)Triethylamine, DiisopropylethylamineC-N bond formation for aminated derivatives google.com
Tetrakis(triphenylphosphine)palladium(0)TriphenylphosphineSodium hydrogen phosphateAmination of the benzo[d]isoxazole core google.com

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the construction of the benzo[d]isoxazole ring itself. These methods often involve intramolecular cyclization, forming the crucial N-O bond. Research into the synthesis of analogous benzo[d]isothiazol-3(2H)-ones has highlighted methodologies that are conceptually applicable to their isoxazole counterparts. nih.govmdpi.com For instance, the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides using copper catalysts provides a template for synthesizing benzo[d]isoxazol-3-ols from 2-hydroxybenzamides. mdpi.com

Key features of these copper-catalyzed systems include:

Catalyst: Copper(I) salts, such as copper(I) chloride (CuCl), are frequently used. nih.gov Heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) have also been employed in aqueous media, offering advantages in catalyst recycling and product purification. mdpi.com

Oxidant: Molecular oxygen (O₂) is often used as a green and readily available oxidant for these dehydrogenative cyclization reactions. mdpi.com

Catalyst SystemStarting Material (Analog)Reaction TypeKey AdvantageReference
CuCl / O₂2-MercaptobenzamidesIntramolecular Oxidative Dehydrogenative CyclizationHigh efficiency nih.govmdpi.com
CoPcS / O₂ (in H₂O)2-MercaptobenzamidesHeterogeneous CatalysisCatalyst recyclability, use of water as solvent mdpi.com
CuBr₂ / Microwave2-Iodobenzamides and S₈Cascade C-S and N-S bond formationAccelerated reaction times nih.gov

Enabling Technologies

Modern synthetic chemistry increasingly leverages technology to improve reaction outcomes.

Microwave-Assisted Synthesis: The use of microwave (MW) irradiation can dramatically reduce reaction times. For example, a copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur was significantly accelerated using this technique, a principle that can be extended to analogous isoxazole syntheses. nih.gov

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to chemical oxidants. An electrochemical dehydrogenative cyclization has been reported for synthesizing benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.govmdpi.com This method uses constant-current electrolysis, avoiding hazardous reagents and producing only hydrogen gas (H₂) as a byproduct. nih.govmdpi.com This advanced approach represents a frontier in the clean synthesis of heterocyclic compounds.

Other Advanced Catalytic Systems

While palladium and copper dominate, other transition metals show promise. Rhodium catalysts, for example, have been used for the oxidative annulation of benzimidates with elemental sulfur to form benzo[d]isothiazoles. arkat-usa.org This C-H activation strategy could potentially be adapted for the synthesis of benzo[d]isoxazoles, representing a highly efficient route that minimizes the need for pre-functionalized starting materials.

Biological and Pharmacological Activities of Benzo D Isoxazol 3 Ylmethanamine and Its Analogues

Antimicrobial Activities

Derivatives of the isoxazole (B147169) core, a key component of benzo[d]isoxazol-3-ylmethanamine, have demonstrated notable antimicrobial properties. These compounds represent a promising class of agents in the ongoing search for new treatments for bacterial and fungal infections.

Analogues of this compound have shown varied antibacterial efficacy. For instance, certain isoxazole derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. Studies on related isoxazole compounds have demonstrated activity against Staphylococcus aureus and Salmonella typhimurium. nih.govmdpi.com For example, novel hybrid molecules incorporating a benzo[d]isothiazol-3-one moiety, structurally related to benzo[d]isoxazoles, exhibited moderate antibacterial properties against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov However, these same compounds showed no significant inhibition of the Gram-negative bacterium Escherichia coli. nih.gov

The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzo[d]isoxazole ring system. The introduction of specific functional groups can modulate the compound's ability to penetrate bacterial cell walls and interact with molecular targets.

Table 1: Antibacterial Activity of Selected Benzoisothiazole Analogues This table is interactive. You can sort and filter the data.

Compound Target Organism Activity Level Reference
Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids Gram-positive bacteria (e.g., Staphylococcus) Moderate nih.gov
Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids Escherichia coli No inhibition nih.gov
Benzo researchgate.netresearchgate.netisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, Escherichia coli Varied mdpi.com

The isoxazole scaffold is a key feature in several compounds with demonstrated antifungal properties. nih.govmdpi.com Certain hybrid molecules containing a benzo[d]isothiazol-3-one structure have been shown to inhibit the growth of yeasts such as Saccharomyces cerevisiae and Cryptococcus neoformans, as well as various dermatophytes. nih.gov The antifungal activity is often structure-dependent, with specific substitutions on the core ring system enhancing the potency against fungal pathogens. For instance, some isoxazole derivatives have been identified as potent inhibitors of Candida albicans, a common cause of fungal infections in humans. mdpi.com

Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. nih.gov For isoxazole and its analogues, MIC values are determined against a panel of clinically relevant bacteria and fungi to quantify their efficacy. researchgate.netmdpi.comnih.gov

Studies on various isoxazole derivatives have reported a wide range of MIC values, underscoring the importance of structural modifications. researchgate.net For example, in a series of synthesized isoxazole derivatives, the MIC values against different microbial species varied significantly based on the substituents on the aromatic ring. researchgate.net Similarly, novel hybrid molecules of benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones demonstrated MICs ranging from 6 to 100 µg/ml against Gram-positive bacteria. nih.gov

Table 2: MIC Values of Benzenesulfonamide-Benzo[d]isothiazol-3-one Hybrids against Gram-Positive Bacteria This table is interactive. You can sort and filter the data.

Bacteria MIC Range (µg/mL) Reference
Bacilli 6-100 nih.gov
Staphylococci 6-100 nih.gov
Streptococci 6-100 nih.gov
Methicillin-resistant Staphylococcus aureus 6-100 nih.gov
Staphylococcus epidermidis 6-100 nih.gov

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the discovery of novel antitubercular agents is a priority. Benzo[d]isoxazole derivatives have emerged as a promising class of compounds in this area. researchgate.netrsc.org

Several studies have evaluated the in vitro activity of benzo[d]isoxazole analogues and related isoxazole-containing compounds against the virulent Mycobacterium tuberculosis H37Rv strain. rsc.orgresearchgate.net For instance, certain isoxazole derivatives have demonstrated significant inhibitory activity against this strain. rsc.org The potency of these compounds is often comparable to or even exceeds that of some existing antitubercular drugs. Research has shown that specific structural motifs are crucial for this activity.

The antitubercular potency of benzo[d]isoxazole analogues is closely linked to their structural characteristics. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that enhance antimycobacterial activity. researchgate.netnih.gov For example, the nature and position of substituents on the benzo[d]isoxazole ring can significantly influence the compound's efficacy. The presence of certain functional groups can modulate lipophilicity, electronic properties, and the ability to bind to specific molecular targets within Mycobacterium tuberculosis.

Research on related oxazole (B20620) and isoxazole-containing compounds has provided insights into these relationships. nih.gov For instance, the conversion of oxazoline (B21484) analogs to the corresponding oxazoles, on average, resulted in more potent compounds against M. tuberculosis. nih.gov This suggests that the oxidation state of the heterocyclic ring plays a critical role in the antitubercular activity.

Anti-inflammatory and Antidegenerative Properties

Derivatives of the benzo[d]isoxazole and structurally related benzo[d]isothiazole scaffolds have demonstrated significant potential in combating inflammation and tissue degeneration, particularly in the context of osteoarthritis. nih.gov These compounds have been shown to modulate key pathological mediators and exert protective effects on cartilage.

Influence on Inflammatory Mediators (e.g., NO, PGE2, MMP-3, COX-2, ROS)

Research into N-benzo[d]isothiazol-3-yl-benzamidine derivatives, close structural analogues of benzo[d]isoxazole compounds, has revealed their potent anti-inflammatory effects. In studies using human chondrocytes stimulated with interleukin-1beta (IL-1β), a key inflammatory cytokine in osteoarthritis, these compounds effectively modulated several crucial inflammatory and catabolic mediators. nih.gov

Specifically, the amidine derivatives were shown to reduce the production of:

Nitric Oxide (NO): An inflammatory mediator that contributes to cartilage degradation.

Prostaglandin (B15479496) E2 (PGE2): A key inflammatory prostaglandin synthesized via the COX pathway.

Matrix Metalloproteinase-3 (MMP-3): An enzyme that degrades components of the extracellular matrix in cartilage.

Cyclooxygenase-2 (COX-2): The inducible enzyme responsible for PGE2 production in inflammatory settings.

Reactive Oxygen Species (ROS): Highly reactive molecules that cause oxidative stress and cellular damage. nih.gov

The inhibitory effects of these compounds on the production of key inflammatory and degradative molecules are summarized in the table below.

Inflammatory MediatorEffect of Benzo[d]isothiazole AnaloguesReference
Nitric Oxide (NO)Inhibition of IL-1β-induced production nih.gov
Prostaglandin E2 (PGE2)Inhibition of IL-1β-induced production nih.gov
Matrix Metalloproteinase-3 (MMP-3)Inhibition of IL-1β-induced production nih.gov
Cyclooxygenase-2 (COX-2)Inhibition of IL-1β-induced expression nih.gov
Reactive Oxygen Species (ROS)Reduction of IL-1β-induced levels nih.gov

Other studies on isoxazole derivatives have highlighted their role as selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.govresearchgate.net For instance, certain indolyl–isoxazolidines have demonstrated potent anti-inflammatory effects by significantly inhibiting the production of TNF-α and IL-6 in macrophages. nih.gov

Protective Effects on Cartilage and Chondrocytes

The anti-inflammatory actions of these compounds translate into significant protective effects on cartilage integrity. In IL-1β-stimulated human cartilage and chondrocyte cultures, N-benzo[d]isothiazol-3-yl-benzamidine derivatives demonstrated notable antidegenerative properties. nih.gov

A key finding was their ability to counteract the depletion of glycosaminoglycans (GAGs), which are essential components of the cartilage matrix responsible for its compressive strength and resilience. By inhibiting the inflammatory cascade and the activity of degradative enzymes like MMP-3, these compounds help preserve the structural integrity of cartilage. The most potent compounds in these studies were identified as derivatives 6d, 6h, and 6j, highlighting the importance of specific substitutions on the benzamidine (B55565) ring for optimal activity. nih.gov

Antioxidant Activities

Several studies have confirmed the antioxidant potential of the benzisoxazole scaffold. A series of newly synthesized benzisoxazole derivatives were evaluated for their ability to scavenge various free radicals. researchgate.net The study demonstrated that compounds bearing methyl and methoxy (B1213986) substituents, in particular, exhibited prominent antioxidant activity. nih.gov

The antioxidant capacity was assessed using multiple standard assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: Measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Superoxide (B77818) Radical Scavenging: Assesses the compound's ability to neutralize superoxide anions (O₂⁻), a precursor to other reactive oxygen species.

Hydroxyl Radical Scavenging: Measures the neutralization of the highly reactive hydroxyl radical (•OH). researchgate.net

One study on isoxazole derivatives found that a compound designated C3 showed excellent free radical scavenging effects with an IC₅₀ value of 10.96 μM in the DPPH assay. plos.org This highlights the potential of the isoxazole ring system to be developed into effective antioxidant agents.

Enzyme Inhibition Studies

The benzo[d]isoxazole core has been successfully incorporated into inhibitors of various clinically relevant enzymes, demonstrating its versatility as a pharmacophore.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. nih.gov Consequently, it is a major target for drug discovery.

A novel series of 3-benzisoxazolyl-4-indolyl-maleimides were synthesized and found to be highly potent and selective inhibitors of GSK-3β. The study revealed that the inhibitory potency was significantly influenced by the substituents on the indole (B1671886) ring. The most promising compound from this series, compound 7j , exhibited an exceptionally low IC₅₀ value of 0.73 nM , making it a highly potent GSK-3β inhibitor. researchgate.net

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 7jGSK-3β0.73 researchgate.net
Staurosporine (Reference)GSK-3β2.1 researchgate.net

The high potency and selectivity of these benzo[d]isoxazole-containing compounds underscore their potential as therapeutic agents for GSK-3-mediated diseases.

Phosphomannose Isomerase (PMI) Inhibition (for related compounds)

Phosphomannose isomerase (PMI) is an enzyme that plays a crucial role in glycolysis and protein glycosylation. Its inhibition is a therapeutic strategy for conditions like Congenital Disorder of Glycosylation type Ia. nih.govnih.gov

While direct inhibition by this compound has not been reported, high-throughput screening campaigns identified the closely related benzoisothiazolone scaffold as a novel and potent class of PMI inhibitors. nih.govnih.gov These compounds were found to be the most potent PMI inhibitors identified to date and demonstrated efficacy in cellular models by redirecting mannose-6-phosphate (B13060355) towards crucial glycosylation pathways. The development of these inhibitors, which are selective over the related enzyme phosphomannomutase 2 (PMM2), showcases the utility of the fused bicyclic benzisoxazole/isothiazole system in designing potent and selective enzyme inhibitors. nih.gov

Carbonic Anhydrase Inhibition (for related compounds)

The isoxazole scaffold has been identified as a novel class of carbonic anhydrase (CA) inhibitors, which are enzymes involved in various physiological and pathological processes. nih.gov These compounds are believed to bind at the entrance of the active site. nih.gov In one study, a series of synthesized isoxazole derivatives were tested for their inhibitory action against the tumor-associated carbonic anhydrase IX (CA-IX) isoform. nih.gov Several derivatives demonstrated significant inhibitory activity. nih.gov For instance, the anticonvulsant drug zonisamide (B549257), which features a benzisoxazole ring, is also recognized as a weak inhibitor of carbonic anhydrase. wikipedia.org

Research has highlighted specific isoxazole derivatives with notable potency. The findings from an in vitro analysis of selected compounds against CA-IX are detailed below. nih.gov

Table 1: Carbonic Anhydrase IX Inhibition by Isoxazole Derivatives

Compound Inhibition (%) IC₅₀ (µM)
AC2 79.5 112.3
AC3 68.7 228.4
AC1 58.4 368.2
AC4 50.5 483.0

Data sourced from in vitro analysis against CA-IX. Acetazolamide was used as a standard with an IC₅₀ value of 18.6 µM. nih.gov

Receptor Ligand Applications

Vanilloid Receptor Subtype 1 (VR1/TRPV1) Ligand Affinity

Substituted benzo[d]isoxazol-3-yl-amine compounds have been found to possess a strong affinity for the vanilloid receptor subtype 1 (VR1/TRPV1). google.com The VR1/TRPV1 receptor is a non-selective cation channel that plays a critical role in detecting and transducing painful thermal stimuli and inflammatory pain signals. The discovery that these benzisoxazole derivatives can effectively bind to this receptor has opened avenues for their therapeutic application. google.com

Implications for Pain Treatment

The high affinity of benzo[d]isoxazol-3-yl-amine derivatives for the VR1/TRPV1 receptor makes them particularly suitable for the treatment of pain. google.com Given that these receptors are at least partially responsible for mediating various pain states, these compounds are being investigated for the prophylaxis and/or treatment of a range of disorders. google.com This includes conditions such as neuropathic pain, making this class of compounds a significant area of interest in the development of new pain therapies. google.com

Other Reported Biological Activities of Isoxazole and Benzisoxazole Derivatives

The benzisoxazole and isoxazole scaffolds are considered privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.govijcrt.org

Anticonvulsant: Benzisoxazole derivatives have shown significant potential as anticonvulsant agents. nih.govkiche.or.kr Several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives displayed marked anticonvulsant activity in mouse models. nih.gov The anticonvulsant drug zonisamide is a notable example of a marketed drug containing the benzisoxazole ring. wikipedia.org Further studies have identified new derivatives with high potency. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzisoxazole Derivatives in Rats

Compound Test Model ED₅₀ (mg/kg)
3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione (8a) Maximal Electroshock (MES) 14.90
3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione (7d) Subcutaneous Pentylenetetrazole (scPTZ) 42.30

These molecules were reported to be more potent and less neurotoxic than the reference drugs phenytoin (B1677684) and ethosuximide. nih.gov

Anticancer: The isoxazole ring is a component of many compounds investigated for cancer therapy due to their ability to induce apoptosis and inhibit tumor cell growth. espublisher.comnih.gov Novel synthetic isoxazole derivatives have demonstrated significant pro-apoptotic activities in K562 cells. nih.gov Specifically, certain derivatives induced apoptosis in over 50% of cells, with some reaching levels as high as 90.60%. nih.gov Another series of 2-allylbenzo[d]isoxazol-3(2H)-ones were identified as effective against HT-29 human colon cancer cells. kiche.or.kr

Anthelmintic: Isoxazole derivatives have been shown to possess anthelmintic properties. A series of 3-halo-5-phenylisoxazoles demonstrated activity against the rat roundworm, Nippostrongylus braziliensis. nih.gov Additionally, 3-substituted 5-methylthio-isoxazoles were active against Ancylostoma ceylanicum and Nippostrongylus dubius in vitro. nih.gov While not isoxazoles, related benzimidazole (B57391) derivatives are widely used as anthelmintic drugs. derpharmachemica.comwjpmr.com

Hypoglycemic and Anti-diabetic: Isoxazole derivatives have emerged as promising candidates for the treatment of diabetes. nih.gov Studies have shown that isoxazole-based flavonoid derivatives can significantly improve glucose absorption in insulin-resistant HepG2 cells. researchgate.net One particularly potent isoxazole derivative, C45, was found to enhance glucose consumption at a nanomolar level through the activation of the AMPK/PEPCK/G6Pase pathway. nih.gov In silico studies have also aimed to identify isoxazole derivatives of usnic acid as inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme for type 2 diabetes. nih.gov

Table 3: Anti-diabetic Activity of Isoxazole Derivative C45

Compound Bioassay EC₅₀
C45 Glucose consumption in insulin-resistant (IR) HepG2 cells 0.8 nM

This compound was identified through a scaffold hopping strategy from a lead flavonoid. nih.gov

Nematocidal and Insecticidal: The isoxazole and related isoxazoline (B3343090) structures are important in the development of pesticides. nih.govmdpi.com Benzoylphenylureas containing an isoxazole group have shown larvicidal activities against various pests. nih.gov More recently, a novel isoxazoline derivative demonstrated potent insecticidal activity against the fall armyworm, Spodoptera frugiperda, with a lethal concentration superior to some commercial insecticides. nih.gov

Antiviral: Derivatives of isoxazole-amide have been synthesized and evaluated for their antiviral activities against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov Some of these compounds exhibited superior curative, protective, and inactivation activities compared to the commercial antiviral agent Ningnanmycin. nih.gov Other related heterocyclic compounds, such as benzimidazoles, have also shown potent antiviral activity against a broad range of human viruses. nih.gov

Anticholinesterase: Benzisoxazole derivatives have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.govmdpi.com A series of N-benzylpiperidine benzisoxazoles displayed powerful AChE inhibition, with some analogues showing IC₅₀ values in the low nanomolar range and high selectivity over butyrylcholinesterase (BChE). nih.gov Rational design strategies have also produced benzisoxazole hybrids with nanomolar inhibitory effects on AChE. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by Benzisoxazole Derivatives

Compound IC₅₀ (nM) Selectivity (vs. BChE)
N-acetyl derivative 1g 3 > 3 orders of magnitude
Morpholino derivative 1j 0.8 > 3 orders of magnitude

Data from in vitro inhibition assays. nih.gov

Antipsychotic: The benzisoxazole structure is a cornerstone for several atypical antipsychotic drugs. ijpsr.inforesearchgate.net Medications such as risperidone, paliperidone, and iloperidone (B1671726) are benzisoxazole derivatives that act as potent antagonists of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgijpsr.info Their mechanism of action is considered a model for atypical antipsychotics, and research continues to generate new derivatives with potential for treating schizophrenia without causing significant side effects like catalepsy. nih.govnih.gov

While activities such as anticholesterolemic, muscle relaxant, and antimalarial have been investigated for various heterocyclic compounds, they are not as prominently reported for the isoxazole and benzisoxazole class in the surveyed literature.

Mechanistic Investigations of Benzo D Isoxazol 3 Ylmethanamine’s Biological Actions

Proposed Mechanisms for Antimicrobial Effects

The antimicrobial properties of benzo[d]isoxazole derivatives are a key area of investigation. While the precise mechanisms for Benzo[d]isoxazol-3-ylmethanamine are still being fully elucidated, research on related compounds provides significant insights.

A study on phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole revealed potent antibacterial and antifungal activities. nih.gov Molecular docking studies suggest that these compounds exhibit significant binding to the 3V2B protein, a key bacterial enzyme. The high dock scores, ranging from -7.2 to -9.5, compared to standard drugs like Norfloxacin (-5.8) and Nystatin (-6.6), indicate a strong potential for enzyme inhibition, which is a likely mechanism for their antimicrobial action. nih.gov

Furthermore, research on other benzothiazole (B30560) and benzoxazole (B165842) derivatives, which are structurally related to benzisoxazoles, points towards the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. mdpi.com Molecular docking studies have shown that these compounds can fit within the p-aminobenzoic acid (PABA) pocket of the DHPS enzyme, thereby inhibiting its function. mdpi.com This suggests that a similar mechanism could be at play for benzo[d]isoxazole derivatives.

Some studies have also investigated the antifungal activity of benzoxazole and benzothiazole derivatives against various phytopathogenic fungi. researchgate.net The proposed mechanism involves interaction with the lipid transfer protein sec14p in Saccharomyces cerevisiae. researchgate.net Given the structural similarities, it is plausible that benzo[d]isoxazole compounds could share this antifungal mechanism.

Mechanisms Underlying Anti-inflammatory Action

The anti-inflammatory effects of benzo[d]isoxazole derivatives are attributed to their ability to modulate key inflammatory pathways. Research has highlighted several potential mechanisms.

One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. rjeid.comnih.gov Molecular docking studies of isoxazole-carboxamide derivatives have demonstrated their ability to bind to the active site of COX-2. nih.gov The presence and position of certain substituents on the phenyl ring of these molecules appear to be crucial for selective binding to the secondary pocket of the COX-2 enzyme. nih.gov

Another significant anti-inflammatory pathway involves the inhibition of 5-lipoxygenase (5-LOX) and its activating protein (FLAP), which are involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. nih.gov Certain 4,5-diaryl-isoxazole-3-carboxylic acids have been identified as potent inhibitors of cellular 5-LOX product synthesis. nih.gov

Furthermore, some isoxazole (B147169) derivatives have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), as well as the expression of matrix metalloproteinase-3 (MMP-3), all of which play roles in inflammation and tissue degradation, particularly in conditions like osteoarthritis. nih.gov The mechanism for these effects is linked to the modulation of interleukin-1beta (IL-1β) induced pathways. nih.gov Additionally, some derivatives have demonstrated the ability to inhibit the migration inhibitory factor (MIF), a cytokine involved in inflammatory responses. nih.gov

Receptor Binding and Allosteric Modulation

Benzo[d]isoxazole derivatives exhibit complex interactions with various receptors, contributing to their diverse pharmacological profiles.

Interaction with GABAA Receptors (Context from Benzodiazepines)

The interaction of small molecules with the γ-aminobutyric acid type A (GABAA) receptor is a well-established mechanism for producing anxiolytic, anticonvulsant, and sedative effects. Benzodiazepines (BDZs) are a classic example of drugs that act as positive allosteric modulators of GABAA receptors. nih.govnih.govchemisgroup.us They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal inhibition. nih.govchemisgroup.usyoutube.com

While direct evidence for this compound's interaction with GABAA receptors is still emerging, the structural similarities of some of its derivatives to benzodiazepine-like molecules suggest a potential for similar modulatory activity. chemisgroup.us The study of 1,4-benzodiazepines highlights that specific structural features, such as halogen substituents and N-methylation, are important for high-affinity binding to the GABAA receptor. chemisgroup.us This provides a framework for understanding how benzo[d]isoxazole derivatives could be designed to interact with this receptor system.

Molecular Docking Studies and Receptor Interactions

Molecular docking studies have been instrumental in elucidating the potential receptor interactions of benzo[d]isoxazole derivatives. These studies predict the binding affinity and orientation of a ligand within the active site of a target protein.

For instance, 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), specifically the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov Molecular modeling suggests that these compounds, particularly those with a N,N'-diphenyl urea (B33335) moiety at the 4-position, effectively occupy the ATP-binding pocket of these kinases. nih.gov

In the context of antimicrobial activity, as previously mentioned, docking studies of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives showed strong binding to the bacterial protein 3V2B. nih.gov Similarly, docking studies of isoxazole-carboxamide derivatives have shed light on their interactions with COX enzymes, with specific substitutions on the phenyl rings influencing the binding to the COX-2 secondary pocket. nih.gov

Enzymatic Inhibition Pathways and Targets

The biological activity of this compound and its analogs is often mediated through the inhibition of specific enzymes.

As discussed in the anti-inflammatory section, a major target is the cyclooxygenase (COX) enzyme, with a preference for the inducible COX-2 isoform. nih.gov This inhibition reduces the production of pro-inflammatory prostaglandins.

Another key enzyme family targeted by benzo[d]isoxazole derivatives is receptor tyrosine kinases (RTKs) . nih.gov Specifically, derivatives have been shown to inhibit the VEGFR and PDGFR families, which are crucial for angiogenesis and tumor growth. nih.gov

Some benzisoxazole derivatives have also been identified as inhibitors of Hsp90 (Heat shock protein 90) , with crystallographic studies showing they bind to the ATP binding pocket. nih.gov Additionally, there is evidence for the inhibition of kynurenine 3-monooxygenase (KMO) . nih.gov

In the context of Alzheimer's disease research, the inhibition of Glycogen synthase kinase-3 (GSK-3) is a significant target. nih.gov GSK-3 is involved in the hyperphosphorylation of the tau protein, a hallmark of the disease.

The table below summarizes some of the key enzymatic targets and the corresponding benzo[d]isoxazole derivatives.

Enzyme TargetDerivative ClassBiological Effect
Cyclooxygenase-2 (COX-2)Isoxazole-carboxamidesAnti-inflammatory
Receptor Tyrosine Kinases (VEGFR, PDGFR)3-amino-benzo[d]isoxazolesAnti-angiogenic, Anti-tumor
Heat shock protein 90 (Hsp90)Small-molecule benzisoxazolesPotential anticancer
Kynurenine 3-monooxygenase (KMO)Benzisoxazole derivativesNeuroprotective
Glycogen synthase kinase-3 (GSK-3)Benzisoxazole analogsPotential for Alzheimer's treatment

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds.

For 3-amino-benzo[d]isoxazoles that inhibit RTKs, SAR studies have revealed that the presence of a N,N'-diphenyl urea moiety at the 4-position is critical for potent inhibition of both VEGFR and PDGFR families. nih.gov

In the case of antimicrobial benzisoxazole derivatives, the nature of the substituent at the C-3 position of the 1,2-benzisoxazole (B1199462) ring has been shown to be important. nih.gov For instance, the basicity of heterocyclic rings like morpholine (B109124) and pyrrolidine (B122466) at this position can influence the antiproliferative activity. nih.gov The presence of an electron-withdrawing difluorophenyl ring has also been noted to affect activity. nih.gov

SAR studies on benzoxazole derivatives as neuropeptide Y (NPY) Y5 receptor antagonists have also been conducted, starting from a high-throughput screening hit to develop compounds with improved activity. nih.gov

The table below provides a simplified overview of some SAR findings for benzo[d]isoxazole derivatives.

Position of ModificationStructural FeatureImpact on Activity
4-position of 3-amino-benzo[d]isoxazoleN,N'-diphenyl urea moietyPotent inhibition of VEGFR and PDGFR nih.gov
C-3 position of 1,2-benzisoxazoleBasicity of heterocyclic ring (e.g., morpholine, pyrrolidine)Influences antiproliferative activity nih.gov
C-3 position of 1,2-benzisoxazoleElectron-withdrawing difluorophenyl ringAffects inhibitory activity nih.gov

Influence of Substituent Groups on Biological Potency

The biological potency of compounds derived from this compound can be significantly modulated by the nature and position of substituent groups on the benzo[d]isoxazole core and the methanamine side chain. Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications can lead to substantial changes in activity, highlighting the sensitivity of the molecular target to the ligand's structure.

Research into benzo[d]isoxazole derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in castration-resistant prostate cancer, has provided valuable SAR data. nih.gov These studies indicate that substituents on the benzo[d]isoxazole ring system play a critical role in binding affinity and inhibitory potency. For instance, the introduction of specific groups at defined positions can enhance interactions with the target protein, leading to improved efficacy. nih.gov

In a different therapeutic context, the evaluation of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives as anticonvulsants has also shed light on the importance of substituents. nih.gov In these analogs, the nature of the substituent on the pyrrolidine-2,5-dione moiety, which can be considered a modification of the methanamine side chain, was found to be a key determinant of anticonvulsant activity. For example, the presence of a 4-fluorophenyl group led to the most potent compound in the maximal electroshock (MES) test, while a cyclohexyl substituent resulted in the highest potency in the subcutaneous pentylenetetrazole (scPTZ) screen. nih.gov These findings underscore that different biological targets may have distinct structural requirements for optimal interaction.

The following interactive data table summarizes the observed influence of various substituent groups on the biological potency of this compound derivatives based on published research findings.

Core ScaffoldSubstituent PositionSubstituent GroupObserved Effect on Biological PotencyBiological ActivityReference
Benzo[d]isoxazoleVaries(CH₃)₂NIncreased PotencyBET Inhibition nih.gov
Benzo[d]isoxazoleVariesClVariable EffectBET Inhibition nih.gov
Pyrrolidine-2,5-dione (on methanamine)N-position4-FluorophenylHigh potency in MES testAnticonvulsant nih.gov
Pyrrolidine-2,5-dione (on methanamine)N-positionCyclohexylHigh potency in scPTZ testAnticonvulsant nih.gov
N-phenylbenzo[d]isoxazole-3-carboxamidepara-positionDimethylaminoHighly potent HIF-1α transcriptional inhibitorHIF-1α Inhibition nih.gov
N-phenylbenzo[d]isoxazole-3-carboxamidepara-positionAcetylHighly potent HIF-1α transcriptional inhibitorHIF-1α Inhibition nih.gov

Pharmacophoric Features of this compound

A pharmacophore model for a biologically active molecule describes the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound and its derivatives, the key pharmacophoric features can be inferred from structure-activity relationship studies.

The core benzo[d]isoxazole ring system is a critical pharmacophoric element. This bicyclic, aromatic structure provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. The isoxazole portion of the ring contains both a nitrogen and an oxygen atom, which can act as hydrogen bond acceptors. The aromatic nature of the benzene (B151609) ring can facilitate π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein.

The methanamine side chain at the 3-position of the benzo[d]isoxazole ring is another crucial feature. The primary amine group is a key hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the target protein. The length and flexibility of this side chain are also important, as they determine the spatial relationship between the amine and the ring system.

In the context of BET inhibition, the benzo[d]isoxazole moiety acts as a key recognition element for the acetyl-lysine binding pocket of the bromodomain. nih.gov The nitrogen and oxygen atoms of the isoxazole ring, along with substituents on the benzene ring, form a network of interactions that contribute to the binding affinity. nih.gov

The following interactive data table outlines the key pharmacophoric features of the this compound scaffold and their putative roles in biological interactions.

Pharmacophoric FeatureStructural ElementPotential Role in Biological InteractionReference
Aromatic RingBenzo[d]isoxazoleProvides a rigid scaffold; participates in π-π stacking interactions. nih.gov
Hydrogen Bond AcceptorIsoxazole Nitrogen and OxygenForms hydrogen bonds with donor groups in the target protein. nih.gov
Hydrogen Bond DonorMethanamine -NH₂ groupForms hydrogen bonds with acceptor groups in the target protein. nih.gov
Cationic Center (at physiological pH)Protonated Methanamine -NH₃⁺ groupEngages in ionic interactions with negatively charged amino acid residues. nih.gov

Advanced Research Applications and Future Directions for Benzo D Isoxazol 3 Ylmethanamine

Role as a Synthetic Building Block in Medicinal Chemistry

The benzo[d]isoxazole-3-ylmethanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its utility stems from the ability of the primary amine group to undergo a wide range of chemical transformations, allowing for the introduction of various pharmacophores and the modulation of physicochemical properties. This adaptability has been exploited to create libraries of compounds for screening against numerous biological targets.

One notable application is in the synthesis of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk The benzo[d]isoxazole moiety can be functionalized to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. For instance, derivatives have been designed and synthesized as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor cell proliferation and invasion. nih.gov

Furthermore, the scaffold has been instrumental in developing compounds targeting the central nervous system. For example, it has been used to synthesize novel anticonvulsant agents. nih.gov By incorporating the benzo[d]isoxazole core into molecules with a pyrrolidine-2,5-dione structure, researchers have created compounds with significant activity in preclinical models of epilepsy. nih.gov These studies highlight the value of Benzo[d]isoxazol-3-ylmethanamine as a foundational element for constructing complex molecules with therapeutic potential.

The synthetic versatility of this scaffold is further demonstrated in its use to prepare N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles. researchgate.net This was achieved through the condensation of o-phenylenediamine (B120857) with benzo[d]isoxazol-3-yl-acetic acid, followed by reactions with various electrophiles. researchgate.net Some of the resulting compounds showed promising antibacterial activity. researchgate.net

Development of Novel Therapeutic Agents based on this compound Scaffold

The benzo[d]isoxazole-3-ylmethanamine scaffold has been a fertile ground for the discovery of novel therapeutic agents targeting a range of diseases. Its derivatives have shown promise in several therapeutic areas, including oncology, neurology, and inflammatory diseases.

In the realm of anticonvulsants , researchers have designed and synthesized novel benzo[d]isoxazole derivatives that act by selectively blocking the voltage-gated sodium channel NaV1.1. nih.govresearcher.life One of the most potent compounds, Z-6b, demonstrated significant protection against seizures in a maximal electroshock (MES)-induced seizure model. nih.govresearcher.life This compound exhibited high selectivity for NaV1.1 over other sodium channel subtypes, suggesting a potential for a favorable side-effect profile. nih.govresearcher.life Another study focused on 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives, identifying compounds with potent anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

Derivatives of this scaffold have also been investigated as EPAC antagonists . nih.gov Exchange proteins directly activated by cAMP (EPAC) are involved in various cellular processes, and their modulation is a potential therapeutic strategy for several diseases. Through structural modifications of a high-throughput screening hit, researchers identified more potent and diversified EPAC antagonists with low micromolar inhibitory activities. nih.gov

Furthermore, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as highly selective and orally efficacious inhibitors of human sphingomyelin (B164518) synthase 2 (SMS2). nih.gov SMS2 is a promising target for chronic inflammation-associated diseases. nih.gov

The table below summarizes the therapeutic targets and potential applications of various this compound derivatives.

Derivative ClassTherapeutic TargetPotential Application
Benzo[d]isoxazole derivativesVoltage-gated sodium channel NaV1.1Anticonvulsant nih.govresearcher.life
3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dionesNot specifiedAnticonvulsant nih.gov
2-(Benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analoguesExchange proteins directly activated by cAMP (EPAC)Pharmacological probes, potential drug candidates nih.gov
4-Benzyloxybenzo[d]isoxazole-3-amine derivativesSphingomyelin synthase 2 (SMS2)Treatment of chronic inflammation-associated diseases nih.gov

Exploration in Materials Science

While the primary focus of research on this compound has been in the pharmaceutical sciences, its unique chemical structure suggests potential applications in materials science. The fused aromatic system of the benzo[d]isoxazole core can impart desirable photophysical or electronic properties to materials. For instance, benzothiazole (B30560) derivatives, which are structurally related to benzo[d]isoxazoles, have been investigated for their optical properties. mdpi.com

The potential for this compound and its derivatives in materials science lies in their ability to be incorporated into polymers or larger molecular architectures. The amine functionality provides a convenient handle for polymerization or for grafting onto surfaces. These materials could potentially find use in organic light-emitting diodes (OLEDs), sensors, or as components of magnetic or optical materials. bldpharm.com Further research is needed to fully explore the utility of this compound in creating novel functional materials.

Preclinical Studies and In Vivo Efficacy (if available)

Several derivatives of this compound have advanced to preclinical studies, demonstrating efficacy in animal models of disease. These studies are crucial for validating the therapeutic potential of these compounds and for providing a rationale for further development.

In the area of anticonvulsant research, the derivative Z-6b showed a significant protective effect against maximal electroshock (MES)-induced seizures in mice, with an ED50 value of 20.5 mg/kg and a protective index (TD50/ED50) of 10.3. nih.govresearcher.life Another study on 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives identified compound 8a as the most active in the MES test with an ED50 of 14.90 mg/kg after oral administration in rats. nih.gov Compound 7d was the most potent in the subcutaneous pentylenetetrazole (scPTZ) screen with an ED50 of 42.30 mg/kg. nih.gov

Furthermore, a 4-benzyloxybenzo[d]isoxazole-3-amine derivative, compound 15w , demonstrated good oral bioavailability (F = 56%) in mice and was shown to reduce chronic inflammation in db/db mice after six weeks of oral dosing. nih.gov

The table below provides a summary of the preclinical efficacy data for selected this compound derivatives.

CompoundAnimal ModelEfficacy MetricResult
Z-6bMES-induced seizures in miceED5020.5 mg/kg nih.govresearcher.life
8a MES test in ratsED5014.90 mg/kg (oral) nih.gov
7d scPTZ screen in miceED5042.30 mg/kg nih.gov
15w db/db miceInflammationSignificant reduction in chronic inflammation nih.gov

Computational Chemistry and Drug Design

Computational chemistry and drug design have become indispensable tools in the development of novel therapeutics based on the this compound scaffold. These methods provide valuable insights into the interactions between the molecules and their biological targets, guiding the design of more potent and selective compounds.

Molecular dynamics (MD) simulations have been employed to study the behavior of benzo[d]isoxazole derivatives and their interactions with target proteins. For example, MD simulations have been used to investigate the stability of ligand-receptor complexes. In a study on formazan (B1609692) derivatives of a related benzoxazole (B165842) scaffold, MD simulation data indicated stable interactions with the target receptor. nih.gov Such simulations can reveal key binding interactions and help to rationalize the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound were not found in the provided search results, the principles of QSAR are highly relevant to the optimization of this scaffold. By developing QSAR models, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process. The development of such models would be a valuable future direction for research on this compound.

The application of computational methods, such as molecular docking, has been crucial in guiding the design of novel benzo[d]isoxazole derivatives. For instance, molecular docking studies were used to understand the binding modes of EPAC antagonists, revealing that different series of compounds bind to a similar site but with substantially different interactions. nih.gov This information is invaluable for the rational design of new and improved inhibitors.

Emerging Research Areas and Unexplored Therapeutic Potentials

The foundational structure of this compound, as a key intermediate, has paved the way for its derivatives to be investigated across a wide spectrum of therapeutic areas. The inherent versatility of the benzo[d]isoxazole scaffold suggests that the therapeutic potential of its derivatives is far from being fully realized. Emerging research is beginning to uncover novel applications, moving beyond established uses and exploring new frontiers in disease treatment.

One of the most promising emerging areas for benzo[d]isoxazole derivatives is in oncology. Recent studies have identified that certain derivatives can act as hypoxia-inducible factor (HIF)-1α inhibitors. HIF-1α is a critical transcription factor in cellular adaptation to low oxygen environments, a common feature of solid tumors that promotes their growth, metastasis, and resistance to therapy. Specifically, synthesized benzo[d]isoxazole analogues have demonstrated the ability to inhibit HIF-1α transcriptional activity at nanomolar concentrations, leading to a decrease in the expression of downstream genes like VEGF and PDK1, which are crucial for tumor angiogenesis and metabolism. This line of research positions this compound as a valuable starting point for developing novel anti-cancer agents that target the tumor microenvironment.

Another significant area of burgeoning research is in the field of neurology, particularly in the development of new anticonvulsant drugs. Scientists have designed and synthesized novel benzo[d]isoxazole derivatives that exhibit potent anticonvulsant activity by selectively blocking the voltage-gated sodium channel NaV1.1. One of the most promising compounds from this research, Z-6b, showed a high degree of protection in preclinical models of seizures and a favorable safety profile. The selectivity for NaV1.1 over other sodium channel subtypes could translate into more effective treatments for specific types of epilepsy with fewer side effects. This opens up an unexplored therapeutic avenue for derivatives of this compound in managing seizure disorders.

The antimicrobial potential of the benzo[d]isoxazole scaffold is also a rapidly evolving field of study. With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antimicrobial agents. Research has shown that derivatives of benzo[d]isoxazole exhibit significant in vitro activity against a range of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. The introduction of specific substituents, such as nitro and fluoro groups, has been shown to enhance this antibacterial activity. This suggests that this compound could serve as a template for the synthesis of a new generation of antibiotics.

Furthermore, the anti-inflammatory properties of this chemical family are gaining increased attention. Certain benzo[d]isoxazole derivatives have demonstrated potent anti-inflammatory effects in preclinical models, with some compounds showing efficacy superior to the standard drug diclofenac (B195802) sodium. The mechanism of action is thought to involve the inhibition of key inflammatory mediators. This indicates an unexplored potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and potentially better safety profiles.

Beyond these areas, the unique structure of the benzo[d]isoxazole nucleus, which is analogous to biologically active indole (B1671886) derivatives like tryptamine (B22526), hints at its potential to modulate various receptors in the central nervous system. This structural similarity suggests that derivatives of this compound could be explored for their psychoactive properties and potential applications in treating a range of neuropsychiatric disorders.

The table below summarizes the emerging research areas and the corresponding therapeutic potential for derivatives of this compound.

Research AreaTherapeutic PotentialKey Research Findings
Oncology Development of novel anti-cancer agentsDerivatives act as HIF-1α inhibitors, suppressing tumor growth and angiogenesis.
Neurology Treatment of epilepsy and other seizure disordersSelective blocking of NaV1.1 voltage-gated sodium channels.
Infectious Diseases Discovery of new classes of antibioticsBroad-spectrum antibacterial activity against various pathogens.
Inflammation Creation of potent anti-inflammatory drugsInhibition of inflammatory mediators, with some derivatives outperforming standard NSAIDs.
Neuropsychiatry Modulation of CNS receptors for treating psychiatric disordersStructural analogy to tryptamine suggests potential for psychoactive properties.

Compound Names Mentioned in the Article

Q & A

Q. What are the recommended synthetic methodologies for Benzo[d]isoxazol-3-ylmethanamine and its derivatives?

The synthesis of benzo[d]isoxazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (MW) can enhance reaction efficiency by reducing time and improving yields. A microwave-mediated protocol using ionic liquid (IL) supports, similar to solid-phase synthesis, has been applied to analogous heterocycles like benzo[d]oxazoles and benzo[d]thiazoles . Key steps include coupling intermediates (e.g., 4-hydroxy-3-nitrobenzoic acid) with amines under catalytic conditions (e.g., acetic acid) . For functionalization at the 3-position, bromomethyl derivatives (e.g., 3-Bromomethyl-benzo[d]isoxazole) serve as precursors for further amine substitution .

Q. How can researchers characterize this compound and validate its purity?

Standard analytical techniques include:

  • FTIR spectroscopy : To confirm functional groups (e.g., N-H stretching in methanamine groups) .
  • NMR spectroscopy : For structural elucidation (e.g., distinguishing isoxazole ring protons from methanamine protons) .
  • GC-MS : To assess purity and identify byproducts .
  • Melting point analysis : Cross-referencing with literature values (e.g., mp 109°C–111°C for related benzoxadiazole derivatives) .

Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?

Initial screening often focuses on anticonvulsant or antidepressant activity. For example:

  • Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (Sc-PTZ) models : Used to assess anticonvulsant efficacy in benzo[d]oxazole derivatives .
  • Forced Swim Test (FST) : Evaluates antidepressant effects in benzo[d]thiazole analogs .

Advanced Research Questions

Q. How can conflicting bioactivity data across structurally similar derivatives be resolved?

Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from differences in substituent electronic effects or steric hindrance. Systematic SAR studies should:

  • Compare derivatives with substituents at the 3-position (e.g., methanamine vs. bromomethyl groups) .
  • Use multivariate analysis to correlate structural descriptors (e.g., Hammett constants) with activity trends .
  • Validate findings across multiple assays (e.g., MES vs. Sc-PTZ models) to rule out model-specific artifacts .

Q. What strategies optimize the regioselectivity of functionalization in benzo[d]isoxazole scaffolds?

Regioselective synthesis can be achieved via:

  • Directed ortho-metalation : Using directing groups (e.g., methoxy or halogens) to control substitution patterns .
  • Microwave-assisted catalysis : Enhances selectivity in heterocycle formation by minimizing side reactions .
  • Protecting group strategies : For example, benzyloxy groups can shield reactive sites during methanamine functionalization .

Q. How do solvent and catalyst choices influence the reaction kinetics of benzo[d]isoxazole derivatives?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution by stabilizing transition states .
  • Ionic liquid (IL) supports : Improve reaction efficiency in microwave synthesis by acting as both solvent and catalyst .
  • Acid catalysts : Acetic acid promotes condensation reactions in Schiff base formation, relevant for methanamine derivatives .

Q. What advanced computational methods support the design of benzo[d]isoxazole-based therapeutics?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
  • Molecular docking : Screens derivatives against target proteins (e.g., GABA receptors for anticonvulsant activity) .
  • QSAR models : Identifies critical substituents (e.g., electron-withdrawing groups) for optimizing binding affinity .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Reproduce conditions : Ensure identical instrumentation (e.g., Shimadzu FTIR-8400S) and calibration standards .
  • Cross-validate with deuterated analogs : For example, use 3-Benzyloxybenzaldehyde-α-d1 to confirm NMR assignments .
  • Consult multiple databases : Compare CAS RN entries (e.g., 767-63-5 for 2,1,3-Benzoxadiazol-4-amine) to resolve conflicts .

Q. What protocols ensure reproducibility in pharmacological assays for benzo[d]isoxazole derivatives?

  • Standardize animal models : Use consistent species (e.g., Swiss albino mice) and dosing regimens .
  • Blind screening : Minimize bias in activity scoring (e.g., anticonvulsant effects graded as "-" for inactive and "+++" for highly active) .
  • Include positive controls : Compare results to established drugs (e.g., valproic acid in MES tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.